Benzenamine, N-2-cyclohexen-1-yl-
Description
Benzenamine, N-2-cyclohexen-1-yl- (CAS: 118647-00-0), also known as N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine, is an aromatic amine derivative featuring a cyclohexenyl substituent attached to the nitrogen atom of aniline. Its molecular formula is C₁₅H₂₁N, with a molecular weight of 215.34 g/mol . The cyclohexenyl group introduces both steric bulk and a conjugated double bond, influencing its physicochemical properties and reactivity. This compound is structurally characterized by a six-membered cyclohexene ring fused to an ethylamine chain, which is further substituted with a benzyl group.
Properties
CAS No. |
52034-22-7 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-ylaniline |
InChI |
InChI=1S/C12H15N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-9,12-13H,2,6,10H2 |
InChI Key |
XXODTFJGVBAOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Molecular Features
| Compound Name | CAS Number | Molecular Formula | Substituent on Amine | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Benzenamine, N-2-cyclohexen-1-yl- | 118647-00-0 | C₁₅H₂₁N | Cyclohexenyl-ethyl-benzyl | 215.34 |
| N-Ethylbenzenamine | 103-69-5 | C₈H₁₁N | Ethyl | 121.18 |
| N-Isopropylbenzenamine | 768-52-5 | C₉H₁₃N | Isopropyl | 135.21 |
| N-Benzylcyclohexylamine | 16350-96-2 | C₁₃H₁₉N·HCl | Cyclohexyl-benzyl | 225.8 (HCl salt) |
| 2-Chlorobenzenamine | 95-51-2 | C₆H₆ClN | Chlorine (ortho) | 127.57 |
| 2-(Piperazin-1-yl)benzenamine | - | C₁₀H₁₅N₃ | Piperazine ring | 177.25 |
Key Observations :
- Cyclohexenyl vs. Alkyl Groups : The cyclohexenyl group in the target compound increases steric hindrance compared to linear alkyl substituents (e.g., ethyl or isopropyl in N-Ethylbenzenamine and N-Isopropylbenzenamine). This reduces nucleophilicity at the nitrogen atom, affecting reactivity in substitution reactions .
- Halogenated Derivatives : Chloroanilines (e.g., 2-chlorobenzenamine) exhibit higher polarity due to the electronegative chlorine atom, leading to increased solubility in polar solvents compared to the hydrophobic cyclohexenyl analog .
- Cyclic Amines : Compounds like 2-(piperazin-1-yl)benzenamine introduce a secondary amine group within a piperazine ring, enhancing hydrogen-bonding capacity and altering biological activity .
Physicochemical Properties
Table 2: Comparative Physical Properties
| Compound | Boiling Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| N-2-cyclohexen-1-yl-benzenamine | Not reported | Low in water; soluble in organic solvents | 3.8 |
| N-Ethylbenzenamine | 205–210 | Miscible with ethanol | 1.5 |
| N-Benzylcyclohexylamine | >250 (decomposes) | Soluble in DMSO | 3.2 |
| 2-Chlorobenzenamine | 208–210 | Slightly soluble in water | 1.9 |
Key Findings :
- The cyclohexenyl group in the target compound increases lipophilicity (LogP ~3.8), enhancing membrane permeability compared to simpler alkyl derivatives (e.g., N-Ethylbenzenamine, LogP 1.5) .
- N-Benzylcyclohexylamine (CAS 16350-96-2), a structural analog with a saturated cyclohexyl ring, shows reduced conformational flexibility but similar solubility profiles .
Regulatory and Environmental Considerations
- Toxicity: Chloroanilines are regulated due to carcinogenic risks (e.g., EPA listings under Hazard Class U222) . The cyclohexenyl derivative’s environmental fate is less documented but likely involves slow degradation due to its hydrophobic nature.
- Regulatory Status: Branched alkyl benzenamines (e.g., CAS 333955-69-4) are subject to significant new use regulations (SNURs) under the TSCA, suggesting similar scrutiny for novel cyclohexenyl derivatives .
Q & A
Q. Key Reaction Parameters :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| (a) | NaOH, prop-2-yn-1-amine, CH₂Cl₂, rt | ~60-70% |
| (b) | CuSO₄·5H₂O, sodium ascorbate, acetone/H₂O | ~85% |
How can spectroscopic techniques resolve structural ambiguities in N-cyclohexenyl-substituted benzenamine derivatives?
Combined use of FTIR , ¹H/¹³C NMR , and mass spectrometry is essential. For instance:
- FTIR : Confirms NH stretching (~3400 cm⁻¹) and C=C cyclohexenyl bonds (~1650 cm⁻¹) .
- NMR : Cyclohexenyl protons appear as multiplet signals (δ 5.5–6.0 ppm for vinyl H; δ 1.2–2.5 ppm for aliphatic H) .
- High-Resolution MS : Validates molecular weight (e.g., MW 239.33 for a related sulfonamide analogue ).
Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex derivatives .
What strategies address contradictions in spectroscopic or chromatographic data for this compound?
- Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) .
- Chromatographic Purity : Use HPLC with dual detectors (UV and MS) to distinguish co-eluting impurities.
- Single-Crystal XRD : Resolves stereochemical ambiguities, especially for cyclohexenyl conformers .
How does N-2-cyclohexen-1-yl substitution influence thermal stability in epoxy polymers?
In epoxy-amine blends, the cyclohexenyl group enhances rigidity, improving thermal stability. For example, a tetraglycidyl amine-based resin blended with diglycidyl ether of bisphenol A (DER-332) showed:
- TGA : Decomposition onset at ~300°C (vs. 250°C for non-cyclohexenyl analogues) .
- DSC : Glass transition temperature (Tg) increased by 20°C due to restricted molecular motion .
What in vitro models assess hematotoxicity risks of N-cyclohexenyl benzenamine derivatives?
- Methemoglobinemia Assay : Incubate erythrocytes with the compound and measure methemoglobin levels via UV-Vis spectroscopy (peak at 630 nm) .
- Hemolytic Activity : Quantify hemoglobin release after 24-hour exposure using centrifugation and spectrophotometry (λ = 540 nm) .
- CYP450 Inhibition Studies : Evaluate metabolic pathways (e.g., liver microsomes) to predict drug-interaction risks .
How can computational modeling predict reactivity in further functionalization?
- DFT Calculations : Optimize transition states for reactions (e.g., electrophilic substitution at the para position of the aniline ring) .
- Frontier Molecular Orbital (FMO) Analysis : Predict sites for nucleophilic/electrophilic attacks (e.g., HOMO localization on the cyclohexenyl double bond) .
- MD Simulations : Assess steric effects during cross-coupling reactions (e.g., Suzuki-Miyaura with aryl halides) .
What mechanistic insights explain the compound’s toxicity profile?
- Methemoglobin Induction : The aniline moiety oxidizes Fe²⁺ in hemoglobin to Fe³⁺, impairing oxygen transport .
- Reactive Metabolites : Cytochrome P450-mediated N-hydroxylation generates nitroso intermediates, causing DNA adducts .
- Dose-Dependent Hemolysis : Accumulation in lipid bilayers disrupts erythrocyte membranes .
How to design stability studies under thermal or oxidative stress?
- Forced Degradation : Expose the compound to 40–80°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Oxidative Stability : Treat with H₂O₂ (3% v/v) and monitor via LC-MS for nitroso or quinone byproducts .
- Light Exposure : Use ICH Q1B photostability protocols with UV/Vis irradiation .
What comparative analyses differentiate this compound from its analogues?
- TGA/DSC : Compare thermal profiles with N-phenyl or N-alkyl benzenamine derivatives .
- SAR Studies : Evaluate substituent effects (e.g., cyclohexenyl vs. phenyl on solubility/log P) .
- Biological Activity : Screen against analogues in cytotoxicity assays (e.g., HepG2 cells) .
How to validate synthetic intermediates using regulatory-compliant methods?
- ICH M7 Guidelines : Perform bacterial mutagenicity assays (Ames test) for genotoxicity .
- Elemental Analysis : Confirm purity (>98%) via CHNS/O combustion analysis.
- Residual Solvents : GC-MS detection per ICH Q3C limits (e.g., dichloromethane < 600 ppm) .
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